(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
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Overview
Description
“(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a compound with the molecular formula C29H30N2O6 . It is a solid substance and is considered a useful research compound.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 502.57 g/mol .Scientific Research Applications
Chemical Synthesis and Biomaterial Development
This compound's structure, featuring both amino and carboxylic functional groups, positions it as a versatile reagent in the synthesis of polymers, functional materials, and possibly in drug synthesis methodologies. Its application in creating polymers and functional materials stems from its reactivity, which allows for the formation of various derivatives that can serve as monomers or crosslinking agents. The amino and carboxylic groups enable it to participate in condensation reactions, potentially leading to the development of biodegradable polymers, which are of significant interest for sustainable materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Biotechnological Applications
In biotechnology, its derivatives could be explored for enzyme inhibition or as a substrate for biocatalysis, considering the growing interest in using organic compounds for green chemistry applications. The specific reactivity of the compound could be harnessed to design inhibitors for enzymes of interest in medical research or to create specific reaction conditions for the production of pharmaceuticals (Jarboe, Royce, & Liu, 2013).
Pharmaceutical and Medical Research
Although direct applications in drug development or as a pharmacological agent were excluded, the potential of "(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid" and its derivatives in the synthesis of drug molecules or biomaterials for medical applications should not be overlooked. Its role in synthesizing new compounds could lead to the development of novel therapeutic agents, especially in the realm of targeted drug delivery systems where the specificity and reactivity of functional groups are crucial (Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-PMERELPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373238 |
Source
|
Record name | Fmoc-Dap(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
CAS RN |
201473-90-7 |
Source
|
Record name | Fmoc-Dap(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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